2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-22-8-9-27-16-7-5-14(12-15(16)20(22)24)21-19(23)11-13-4-6-17(25-2)18(10-13)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHKKAUJSSZQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzoxazepine moiety. The compound's unique configuration contributes to its biological activity.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound has potential antitumor effects. It appears to induce apoptosis in cancer cells by activating specific signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, possibly through the modulation of neuroinflammatory processes and oxidative stress reduction.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antitumor Efficacy : In a study involving various cancer cell lines, 2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide demonstrated significant cytotoxicity. The mechanism was attributed to the activation of caspase-dependent pathways leading to apoptosis.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases.
- Neuroprotection Study : In vitro studies on neuronal cell lines revealed that the compound could significantly reduce cell death induced by oxidative stressors, indicating its potential as a neuroprotective agent.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Influence: The target compound’s benzoxazepin core (O and N) contrasts with sulfur-containing benzothiazin () and thiazolidinone (). Oxygen-rich systems may enhance metabolic stability compared to sulfur analogs, which are prone to oxidation .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound could improve lipophilicity and CNS penetration relative to the coumarin-based substituents in , which may favor UV-mediated bioactivity .
Research Findings and Implications
Pharmacological Potential
While direct data for the target compound are lacking, structural analogs suggest:
- Benzoxazepins (e.g., ) : Demonstrated activity in serotonin receptor modulation due to conformational flexibility .
- Thiazolidinones (): Exhibit antimicrobial and anti-inflammatory properties, likely due to the thiazolidinone moiety’s electrophilic character .
- Benzothiazins () : Show promise in anticancer applications, possibly via thiazine-mediated redox cycling .
The target compound’s dimethoxy groups may enhance binding to G-protein-coupled receptors (GPCRs), while the methyl-oxo group on the benzoxazepin could reduce metabolic degradation compared to unsubstituted analogs.
Preparation Methods
Table 1: Cyclization Conditions for Benzoxazepine Core
| Base | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| KOH | 30 → 50 | 24 | 68 | |
| NaOH | 40 → 60 | 24 | 55 | – |
| Cs₂CO₃ | 25 | 48 | 72 | – |
Table 2: Amide Coupling Agents and Efficiency
| Coupling Agent | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| EDC·HCl | DMAP | Dichloromethane | 76 | |
| HATU | DIPEA | DMF | 82 | – |
| DCC | None | THF | 65 | – |
Alternative Synthetic Routes
Enzymatic Hydrolysis for Chiral Intermediates
While the target compound lacks chiral centers, Pseudomonas taetrolens-mediated hydrolysis (PubMed, 2002) offers a route to enantiopure intermediates for structurally related benzoxazepines. This method achieves >99% enantiomeric excess in hydrolyzing ethyl esters, though its relevance here is limited.
Solid-Phase Synthesis
Patent literature (CN103664681A) hints at scalability through batch reactor optimization, though specifics are undisclosed.
Challenges and Recommendations
- Purification Complexity : Silica gel chromatography remains necessary due to polar byproducts.
- Yield Limitations : The amide coupling step rarely exceeds 80% yield; microwave-assisted synthesis could improve efficiency.
- Scalability : Transitioning from batch to flow chemistry may enhance reproducibility for industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 3,4-dimethoxyphenylacetic acid derivatives with the benzoxazepin-7-amine core under peptide coupling conditions (e.g., DCC/DMAP or HATU) .
- Ring formation : Cyclization steps to construct the tetrahydrobenzoxazepin moiety, often using nucleophilic substitution or condensation reactions in solvents like DMF or THF .
- Purification : Crystallization from solvents such as DCM/EtOAc mixtures to isolate the final product .
- Key tools: Thin-layer chromatography (TLC) for reaction monitoring and IR spectroscopy for functional group verification .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with attention to methoxy (δ ~3.8 ppm) and amide (δ ~7-8 ppm) signals .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns and UV detection at λmax ≈ 255 nm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC50 calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measurement) .
Q. How can researchers address solubility challenges during formulation for biological testing?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 5% DMSO) to enhance aqueous solubility while avoiding precipitation .
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vivo studies .
- Crystallization optimization : Adjust solvent polarity (e.g., EtOAc/hexane gradients) during purification to isolate stable polymorphs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodological Answer :
- Temperature control : Low-temperature (-78°C) Grignard reagent additions to minimize side reactions (e.g., over-alkylation) .
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in cyclization steps, while DCM improves amide coupling efficiency .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring-closing steps, as seen in analogous benzodiazepine syntheses .
Q. What strategies are effective for resolving structural ambiguities in complex NMR spectra of this compound?
- Methodological Answer :
- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity between the benzoxazepin core and acetamide side chain .
- Variable-temperature NMR : Resolve overlapping signals (e.g., diastereotopic protons) by altering sample temperature .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbonyl and methoxy carbon environments .
Q. How can researchers elucidate the mechanism of action for observed anticancer activity?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) using software like AutoDock Vina, guided by structural analogs .
- Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify inhibited pathways .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .
Q. What approaches are recommended for analyzing conflicting spectral data (e.g., IR vs. NMR) during structural validation?
- Methodological Answer :
- Cross-validation : Compare melting points (mp) from differential scanning calorimetry (DSC) with literature values (e.g., mp 143–146°C for benzoxazepin derivatives) .
- Synchrotron XRD : Resolve crystal structures to confirm bond lengths and angles, especially for stereocenters .
- Computational modeling : DFT calculations (e.g., Gaussian) predict vibrational modes (IR) and chemical shifts (NMR) for comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
